N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Overview
Description
RAF709 is a potent inhibitor of B-RAF and C-RAF (IC50s = 0.4 and 0.5 nM, respectively). It is selective for RAF kinases exhibiting >99% inhibition of only B-RAF, B-RAFV600E, and C-RAF in a panel of 456 kinases. However, DDR1, DDR2, FRK, and PDGFRβ are also inhibited by >80% at a concentration of 1 μM. RAF709 inhibits phosphorylation of MEK and ERK (EC50s = 0.02 and 0.1 μM, respectively) with minimal paradoxical activation, stabilizes BRAF-CRAF dimers (EC50 = 0.8 μM), and reduces proliferation of Calu-6 RAS mutant cells (EC50 = 0.95 μM). In a Calu-6 mouse non-small cell lung cancer (NSCLC) xenograft model, RAF709 (10-200 mg/kg) reduces ERK phosphorylation and decreases tumor volume in a dose-dependent manner without affecting total body weight.
RAF709 is a Raf kinase inhibitor.
Scientific Research Applications
Synthesis and Antagonist Activity
One significant application of similar pyridine derivatives is in the synthesis of triazole-based NK-1 antagonists. A study by Jungheim et al. (2006) illustrates the use of regioselective pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity. This process highlights the potential role of pyridine derivatives in developing pharmacologically active compounds (Jungheim et al., 2006).
Heterocyclic Synthesis
In the field of heterocyclic synthesis, Ho and Suen (2013) discussed the creation of novel N-cycloalkanes, morpholine, and pyridine derivatives by intramolecular cyclization. This study provides insight into how pyridine and morpholine can be integrated to form new compounds with potential biological activities (Ho & Suen, 2013).
Cancer Cell Line Inhibition
Xiong et al. (2020) designed and synthesized a series of 4-(pyridin-4-yloxy)benzamide derivatives, including those with a morpholine group. These compounds showed significant inhibitory activity against various cancer cell lines, indicating the application of such derivatives in cancer research (Xiong et al., 2020).
Intermediate for Anticancer Drugs
Wang et al. (2016) synthesized 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for various biologically active compounds, including small molecule anticancer drugs. This research underscores the role of such compounds as intermediates in the synthesis of therapeutics (Wang et al., 2016).
Electrophoresis in Quality Control
Ye et al. (2012) discussed the use of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including pyridine derivatives. This technique is crucial for quality control in pharmaceutical research (Ye et al., 2012).
Biological Screening of Heterocyclic Compounds
Shah et al. (2019) synthesized various heterocyclic compounds, including morpholine derivatives, for biological screening. This study provides an example of the application of pyridine and morpholine derivatives in the discovery of new biologically active compounds (Shah et al., 2019).
properties
IUPAC Name |
N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMINFUAIDIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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